molecular formula C23H21ClFN5O2 B2703026 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 862208-00-2

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2703026
CAS No.: 862208-00-2
M. Wt: 453.9
InChI Key: GKJKOAYULSLPDV-UHFFFAOYSA-N
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Description

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorofluorophenyl group, and a purino-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine core, followed by the introduction of the benzyl and chlorofluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-benzyl-3-[(2-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The presence of both chloro and fluoro substituents in 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

CAS No.

862208-00-2

Molecular Formula

C23H21ClFN5O2

Molecular Weight

453.9

IUPAC Name

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClFN5O2/c1-27-20-19(21(31)30(23(27)32)14-16-17(24)9-5-10-18(16)25)29-12-6-11-28(22(29)26-20)13-15-7-3-2-4-8-15/h2-5,7-10H,6,11-14H2,1H3

InChI Key

GKJKOAYULSLPDV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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